Heptadecan-9-yl 8-bromooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecan-9-yl 8-bromooctanoate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of heptadecan-9-ol with 8-bromooctanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, is essential to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-bromooctanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of heptadecan-9-yl 8-hydroxyoctanoate or heptadecan-9-yl 8-aminooctanoate.
Reduction: Formation of heptadecan-9-yl 8-hydroxyoctanol.
Oxidation: Formation of heptadecan-9-yl 8-carboxyoctanoate.
Scientific Research Applications
Heptadecan-9-yl 8-bromooctanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and the development of lipid-based drug delivery systems.
Medicine: Investigated for its potential use in the formulation of lipid nanoparticles for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-bromooctanoate primarily involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and facilitating the delivery of therapeutic agents. The bromine atom in the molecule may also participate in specific biochemical interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Heptadecan-9-yl 8-bromooctanoate can be compared with other similar compounds, such as:
Heptadecan-9-yl octanoate: Lacks the bromine atom, resulting in different reactivity and biological properties.
Octadecan-9-yl 8-bromooctanoate: Contains an additional carbon atom in the alkyl chain, which may affect its physical and chemical properties.
Heptadecan-9-yl 8-chlorooctanoate:
This compound stands out due to its unique combination of a long alkyl chain and a brominated ester group, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
heptadecan-9-yl 8-bromooctanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49BrO2/c1-3-5-7-9-12-16-20-24(21-17-13-10-8-6-4-2)28-25(27)22-18-14-11-15-19-23-26/h24H,3-23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEPAYMMEKWSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089253-22-3 |
Source
|
Record name | Heptadecan-9-yl 8-bromooctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.